molecular formula C29H31NO4 B4044038 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(4-tert-butylbenzoyl)glycinate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(4-tert-butylbenzoyl)glycinate

Cat. No.: B4044038
M. Wt: 457.6 g/mol
InChI Key: CCSFRDXECOHJQC-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl N-(4-tert-butylbenzoyl)glycinate is a useful research compound. Its molecular formula is C29H31NO4 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.22530847 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DFT and TD-DFT/PCM Calculations

Research on similar compounds, like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (MAPC) dyes, involves detailed DFT and TD-DFT/PCM calculations to determine molecular structure, spectroscopic characterization, and analyses of NLO (Non-Linear Optical) and NBO (Natural Bond Orbital) properties. These studies aim to interpret possible biological potentials and corrosion inhibition capabilities of the compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Coordination Chemistry and Metal-Organic Frameworks

Metal-organic frameworks (MOFs) incorporating dimethylphenyl and related functionalities, such as those described in studies on zinc carboxylate networks and lanthanide-organic frameworks, showcase the utility of these compounds in constructing materials with unique coordination geometries and luminescence properties. These materials are explored for applications in gas storage, separation, and sensing technologies (Dickie et al., 2005) (Shi et al., 2015).

Photophysics and Photochemistry

The study of photochemical reactions and photophysics of related compounds, such as the photolysis of o-Nitro-tert.-butylbenzoles leading to 1-Hydroxy-3.3-dimethyl-3H-indolones, provides insights into the mechanisms and potential applications of these processes in developing photosensitive materials and understanding the behavior of organic compounds under light exposure (Döpp, 1971).

Catalysis and Polymerization

Research on catalysts derived from N-heterocyclic carbene ligands for applications in polymerization processes demonstrates the utility of compounds with functionalities similar to the target compound in facilitating controlled polymer growth and designing novel polymeric materials. These catalysts are vital in materials science for creating polymers with specific properties and applications (Delaude et al., 2002).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-[(4-tert-butylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-19-11-12-23(17-20(19)2)26(32)27(21-9-7-6-8-10-21)34-25(31)18-30-28(33)22-13-15-24(16-14-22)29(3,4)5/h6-17,27H,18H2,1-5H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSFRDXECOHJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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